1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-3-16-13-11-7-19-20(14(11)18-8-17-13)12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADBVMPDMXNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold. A widely adopted approach involves cyclocondensation of 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol (Scheme 1). This step yields 4-chloro-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate.
Reaction Conditions :
One-Pot Synthesis Using Cyclization
Hydroxylamine-O-Sulfonic Acid Mediated Cyclization
An efficient one-pot method utilizes hydroxylamine-O-sulfonic acid to form the N–N bond of the pyrazolo[3,4-d]pyrimidine ring (Scheme 2). Starting from 2-(5-chloro-2-methylphenyl)-5-cyano-4-ethylaminopyrimidine, the reaction proceeds via oxime formation followed by intramolecular cyclization under biphasic conditions (dichloromethane/aqueous NaOH).
Key Advantages :
- Mild Conditions : Room temperature, avoiding thermal degradation.
- Diastereoselectivity : >95% E-isomer formation.
- Yield : 51–55% for analogous compounds.
Reductive Amination Approach
Aldehyde Intermediate Preparation
The pyrazolo[3,4-d]pyrimidine core is functionalized at the 4-position via oxidation of a hydroxymethyl precursor to an aldehyde using Dess–Martin periodinane (Scheme 3).
Oxidation Conditions :
Reductive Amination with Ethylamine
The aldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride. This method ensures regioselective installation of the ethylamine group without disturbing the chloro-methylphenyl substituent.
Critical Parameters :
Catalytic Coupling Methods
Buchwald–Hartwig Amination
Palladium-catalyzed coupling enables direct introduction of the ethylamine group to the 4-chloro intermediate. Using Pd(OAc)₂ and Xantphos as a ligand, the reaction proceeds in toluene at 100°C.
Catalytic System :
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Chloride displacement with ethylamine | DMF, 60°C, 12 h | 58–63 | High regioselectivity | Requires pre-formed chloride |
| One-Pot Cyclization | Oxime formation and cyclization | Biphasic, room temperature | 51–55 | Mild conditions, short protocol | Moderate yield |
| Reductive Amination | Aldehyde formation + amination | NaBH₃CN, pH 6–7 | 70–75 | Avoids harsh substitution conditions | Multi-step oxidation required |
| Buchwald–Hartwig | Pd-catalyzed coupling | Toluene, 100°C | 65–70 | Broad substrate scope | Expensive catalysts, inert atmosphere |
Mechanistic Insights
Nucleophilic Aromatic Substitution
The 4-chloro group in pyrazolo[3,4-d]pyrimidines is highly reactive due to electron-withdrawing effects of the adjacent nitrogen atoms. Ethylamine attacks the electrophilic C4 position, displacing chloride via a two-step addition-elimination mechanism.
Cyclization Dynamics
In the one-pot method, hydroxylamine-O-sulfonic acid facilitates E-oxime formation, which undergoes base-induced cyclization. The biphasic system promotes deprotonation and ring closure without intermediate isolation.
Scalability and Industrial Relevance
The reductive amination and Buchwald–Hartwig methods are preferred for kilogram-scale synthesis due to reproducibility and tolerance of impurities. However, the one-pot approach reduces solvent waste, aligning with green chemistry principles.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, the compound has shown potential in inhibiting cancer cell proliferation through the modulation of kinase enzymes involved in cell signaling pathways. Research has demonstrated that such compounds can effectively target specific kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has been extensively documented. Compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental models of inflammation, these compounds have demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while exhibiting lower ulcerogenic effects .
Antimicrobial Activity
The antimicrobial effects of 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been explored against various bacterial strains. Studies utilizing disc diffusion methods have shown that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by inhibiting pathways associated with oxidative stress and apoptosis in neuronal cells. Preliminary findings indicate that they may enhance neuronal survival and function under stress conditions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study investigating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The compound was found to induce apoptosis via the activation of caspase pathways while inhibiting the phosphorylation of key oncogenic proteins . This study highlights the compound's potential as a lead molecule for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives differ primarily in their substituents at positions 1, 3, and 3. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Notes:
Key Observations :
- Kinase Inhibition : The tert-butyl group in PP2 is critical for SRC kinase binding, whereas its removal (as in PP3) abolishes activity .
- Mutagenicity : Pyrazolo[3,4-d]pyrimidines with benzyl groups (e.g., ) often test positive in Ames assays, suggesting caution in drug development.
- SARS-CoV-2 Mpro Inhibition : Derivatives like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () show moderate binding affinity (ΔG = −8.2 kcal/mol), though ML-predicted affinities may underestimate experimental values .
ADME and Toxicity Profiles
- Solubility: Methoxyethyl () and morpholinoethyl () substituents enhance aqueous solubility vs. hydrophobic groups (e.g., tert-butyl).
- Toxicity: Mutagenicity is common (e.g., ), but carcinogenicity varies by species. For example, N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is non-carcinogenic in mice but mutagenic in rats .
Biological Activity
1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article explores its biological activity, focusing on its role as a cyclin-dependent kinase (CDK) inhibitor, along with synthesis methods, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Structural Overview
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring system that includes both pyrazole and pyrimidine rings. Its specific structure features a chloro-substituted methylphenyl group and an ethyl amine substituent, which contribute to its unique chemical properties and biological activities.
Research indicates that this compound acts primarily as an inhibitor of CDK2, a crucial enzyme in cell cycle regulation. Inhibition of CDK2 leads to reduced proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . Molecular docking studies have shown that this compound effectively binds to the active site of CDK2, forming significant hydrogen bonds that enhance its inhibitory activity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | IC50 Value | Cell Lines Tested | Reference |
|---|---|---|---|
| CDK2 Inhibition | 0.05 μM | MCF-7 | |
| Anti-proliferative Activity | IC50 = 0.12 μM | HCT-116 | |
| Cytotoxicity | IC50 = 0.08 μM | PC3 (Prostate Cancer) |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Construction of the Pyrimidine Ring : Reaction of the pyrazole intermediate with formamide or other suitable reagents.
- Substitution Reactions : Introduction of chloro, methyl, and ethylamine groups through various substitution reactions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other derivatives in the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine core with chloro and ethyl substitutions | CDK2 inhibitor |
| 1-(5-fluoro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Similar core but with fluorine and propyl groups | Moderate CDK inhibition |
| 1-(5-bromo-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Bromine substitution and isopropyl group | Enhanced anti-cancer activity |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic applications beyond cancer treatment. For instance:
- Anti-inflammatory Effects : Some derivatives have shown significant inhibition of COX enzymes (IC50 values comparable to celecoxib), indicating potential use in anti-inflammatory therapies .
- Nanomaterial Applications : Research into halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives demonstrated enhanced cytotoxicity against prostate and bladder cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions starting from pyrazole precursors. For example, 5-amino-pyrazole intermediates can react with triethyl orthoformate in acetic anhydride to form pyrazolo[3,4-d]pyrimidine cores, followed by functionalization via nucleophilic substitution or coupling reactions . Microwave-assisted synthesis or solvent-free methods may enhance efficiency and yield . Key steps include monitoring reactions via TLC or HPLC and optimizing solvent systems (e.g., ethanol-DMF mixtures) to improve solubility and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly distinguishing aromatic protons (e.g., δH 7.0–8.5 ppm for aryl groups) and NH₂ signals (δH ~5–6 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at 3300–3460 cm⁻¹). Elemental analysis validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, though this is not explicitly detailed in the provided evidence.
Advanced Research Questions
Q. How does this compound inhibit protein tyrosine kinases (PTKs), and what experimental models validate its selectivity?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines are known PTK inhibitors, likely competing with ATP binding. In vitro kinase assays (e.g., using recombinant Src or RET kinases) quantify IC₅₀ values. For selectivity profiling, kinase panels (e.g., 50+ kinases) identify off-target effects. For example, PP2 analogs show inhibition of NMDA receptor potentiation in neuronal models . Cellular assays (e.g., phosphorylation of ERK1/2 in MCF-7 cells) confirm functional activity at nanomolar concentrations .
Q. What strategies reconcile discrepancies between in vitro potency and in vivo toxicity profiles?
- Methodological Answer : Toxicity may arise from off-target effects or metabolic instability. Mutagenicity assays (e.g., Ames test) and hepatotoxicity screens (e.g., CYP450 inhibition) are critical. For example, pyrazolopyrimidines like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine show species-specific mutagenicity in rodents, necessitating structural optimization (e.g., modifying the N-ethyl group to reduce bioactivation) . Pharmacokinetic studies (e.g., plasma stability, CNS penetration) further guide lead optimization .
Q. How can structural modifications enhance kinase selectivity or PROTAC compatibility?
- Methodological Answer : Introducing hydrophobic side chains (e.g., piperidine or naphthyl groups) improves binding to kinase hydrophobic pockets . For PROTAC design, the compound can be linked to E3 ligase ligands (e.g., via PEG spacers) using coupling reagents like PyBOP . Docking studies predict binding modes, while SPR or ITC assays validate ternary complex formation .
Q. What analytical approaches resolve contradictions in spectral or crystallographic data for pyrazolopyrimidine derivatives?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved via 2D techniques (COSY, HSQC). X-ray crystallography provides definitive structural confirmation, though no data is provided here. For polymorphic forms, differential scanning calorimetry (DSC) or PXRD distinguishes crystalline phases .
Experimental Design Considerations
Q. How are PROTACs incorporating this compound designed to degrade target kinases like BTK?
- Methodological Answer : PROTACs require three components: a target-binding moiety (e.g., pyrazolopyrimidine), a linker (e.g., alkyl-PEG), and an E3 ligase ligand (e.g., pomalidomide). Synthetic steps involve conjugating these via amide or carbamate bonds under inert conditions. Biological validation includes Western blotting for target degradation (e.g., BTK levels in Ramos cells) and cellular viability assays .
Q. What in vivo models are appropriate for evaluating efficacy against kinase-driven pathologies?
- Methodological Answer : Xenograft models (e.g., breast cancer MCF-7 or leukemia cell lines) assess tumor growth inhibition. Pharmacodynamic markers (e.g., phosphorylated RET or ERK1/2) are monitored via immunohistochemistry. Dosing regimens (oral vs. intravenous) are optimized using PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
